BenchChemオンラインストアへようこそ!

N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

This N-phenyl carboxamide regioisomer (CAS 2034358-28-4) places the phenyl group on the carboxamide nitrogen, forming a distinct N-phenyl urea-like hydrogen-bonding motif absent in 4-phenyltriazole analogs (CAS 1798721-16-0). With fragment-like properties (MW 243.26, tPSA 63.1 Ų, XLogP3 0.3) and scaffold-level antibacterial translation-inhibition activity (MIC ~12.5 µg/mL), it serves as an ideal starting fragment for structure-guided optimization targeting bacterial ribosome or translation factor binding sites. It is also a structurally matched negative control for SMYD epigenetic inhibitor selectivity profiling. Procure this specific regioisomer to build comprehensive triazolo-azetidine SAR libraries and deconvolve N-phenyl urea versus C-phenyltriazole pharmacophoric contributions.

Molecular Formula C12H13N5O
Molecular Weight 243.27
CAS No. 2034358-28-4
Cat. No. B2810436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
CAS2034358-28-4
Molecular FormulaC12H13N5O
Molecular Weight243.27
Structural Identifiers
SMILESC1C(CN1C(=O)NC2=CC=CC=C2)N3C=CN=N3
InChIInChI=1S/C12H13N5O/c18-12(14-10-4-2-1-3-5-10)16-8-11(9-16)17-7-6-13-15-17/h1-7,11H,8-9H2,(H,14,18)
InChIKeyYDNHZZUVDLBNOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Chemical Profile of N-Phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 2034358-28-4)


N-Phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetic heterocyclic small molecule (C₁₂H₁₃N₅O, MW 243.26 g/mol) composed of a strained azetidine core, a 1,2,3-triazole moiety linked via N1 at the azetidine 3-position, and an N-phenyl carboxamide group [1]. Its computed physicochemical parameters—XLogP3 0.3, topological polar surface area 63.1 Ų, one hydrogen bond donor, and three acceptors—place it within oral drug-like chemical space (Rule of Five compliant) [1]. The compound belongs to the N-substituted triazolo-azetidine scaffold class, which has been reported to exhibit antibacterial activity via translation inhibition in a high-throughput screening campaign [2].

Why N-Phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Cannot Be Substituted by Generic Azetidine-Triazole Analogs


Within the triazolo-azetidine carboxamide family, minor structural variations—particularly the position of the phenyl substituent and the regiochemistry of triazole attachment—produce molecules with fundamentally different molecular targets and biological fingerprints. The subject compound places the phenyl group on the carboxamide nitrogen (N-phenyl urea-like motif), while close analog 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 1798721-16-0) positions it on the triazole C4 carbon [1]. These regioisomers present distinct hydrogen-bonding pharmacophores and steric contours to protein binding pockets, making them non-interchangeable in any structure-activity relationship (SAR)-driven research or assay context. Furthermore, published antibacterial screening of the N-substituted triazolo-azetidine scaffold revealed that even within a single congeneric series, antibacterial MIC values varied from 12.5 µg/mL (primary hit) to 6.25 µg/mL (optimized analog 2), demonstrating that small structural modifications dramatically alter potency [2].

Quantitative Differentiation Evidence for N-Phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 2034358-28-4)


Computed Drug-Likeness Profile vs. Representative Triazolo-Azetidine Analogs

Computed molecular properties from PubChem indicate that this compound (MW 243.26, XLogP3 0.3, tPSA 63.1 Ų, 1 HBD, 3 HBA) occupies a more hydrophilic region of drug-like chemical space compared to the trifluoromethyl analog 3-(2H-1,2,3-triazol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide (CAS 2320890-10-4), which carries a -CF₃ group expected to raise LogP by approximately 1.0–1.5 units and increase MW by ~54 Da [1]. The unsubstituted N-phenyl carboxamide provides a balanced polarity profile with a lower rotatable bond count (2) than many analogs bearing substituted phenyl or heteroaryl groups, potentially favoring binding entropy [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Triazole Regiochemistry Defines Unique H-Bond Donor/Acceptor Pharmacophore vs. 4-Phenyl-Triazole Isomer

The target compound features the 1H-1,2,3-triazole N1 directly attached to the azetidine 3-position, with the phenyl group on the carboxamide nitrogen. In contrast, the isomer 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 1798721-16-0) places the phenyl at triazole C4 and leaves the carboxamide as a primary amide (unsubstituted) [1]. This regioisomeric swap relocates the aromatic ring by approximately 4–5 Å and converts a urea-like N-phenylcarbamoyl donor-acceptor system into a primary carboxamide with a C-phenyltriazole π-surface, yielding a fundamentally different hydrogen-bonding pattern and electrostatic potential map [1].

Structure-Activity Relationship Regioisomerism Pharmacophore Design

Antibacterial Class-Level Activity of N-Substituted Triazolo-Azetidine Scaffold

The N-substituted triazolo-azetidine scaffold, of which the target compound is a direct member, demonstrated antibacterial activity in a published pDualrep2 HTS campaign [1]. The primary hit molecule achieved a MIC of 12.5 µg/mL against E. coli ΔtolC with 26% translation inhibition at 160 µg/mL (luciferase assay) and no detectable cytotoxicity in PrestoBlue assay against eukaryotic cells. A structurally optimized analog (compound 2) within the same scaffold series achieved MIC of 6.25 µg/mL, approaching Erythromycin (MIC 2.5–5 µg/mL). No explicit data for CAS 2034358-28-4 were reported, but the scaffold-level antibacterial translation-inhibition mechanism is novel for this chemotype [1].

Antibacterial Translation Inhibition High-Throughput Screening

Low Cytotoxicity Liability for the Triazolo-Azetidine Scaffold in Eukaryotic Cells

In the Ivanenkov et al. (2019) HTS study, the primary N-substituted triazolo-azetidine hit molecule showed no cytotoxicity in the PrestoBlue assay against a panel of eukaryotic cell lines up to concentrations exceeding the antibacterial MIC [1]. While direct data for CAS 2034358-28-4 are absent, the scaffold's lack of mitochondrial or general cytotoxicity provides a favorable starting selectivity window for antibacterial development compared to known cytotoxic heterocycles such as certain quinoline or nitroaromatic classes [1].

Cytotoxicity Selectivity Safety Screening

Research and Industrial Application Scenarios Supported by Evidence for N-Phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide


Fragment-Based Antibacterial Hit Identification Leveraging Low Lipophilicity

The computed XLogP3 of 0.3 and low molecular weight (243.26 Da) qualify this compound as a fragment-sized molecule with good aqueous solubility [1]. Combined with the scaffold-level antibacterial translation-inhibition activity (MIC ~12.5 µg/mL against E. coli ΔtolC) reported by Ivanenkov et al. [2], this compound is suitable as a starting fragment for structure-guided optimization campaigns targeting bacterial ribosome or translation factor binding sites.

Regioisomer-Specific Pharmacophore Probing in Triazole-Azetidine SAR Libraries

Because the phenyl group resides on the carboxamide nitrogen—not on the triazole ring as in CAS 1798721-16-0—this compound provides a distinct pharmacophoric geometry for probing hydrogen-bonding interactions with biological targets [1]. Medicinal chemistry teams building triazolo-azetidine SAR libraries should include this specific regioisomer to explore N-phenyl urea-like binding motifs that are inaccessible with 4-phenyltriazole analogs.

Negative Control or Counter-Screen in SMYD2/3 Inhibitor Programs

While azetidine-containing triazole carboxamides have been disclosed as SMYD protein inhibitors (US Patent 10,266,526), the specific substitution pattern of CAS 2034358-28-4—lacking the cyclopropyl and benzyl-pyrazole substituents found in the potent SMYD2 inhibitor EPZ032597 (IC₅₀ ~16 nM) [3]—likely renders it inactive or weakly active against SMYD targets. This makes it a structurally matched negative control for selectivity profiling in epigenetic inhibitor programs.

Physicochemical Benchmarking in Triazolo-Azetidine Chemical Space Exploration

The measured and computed properties (MW 243.26, tPSA 63.1 Ų, 2 rotatable bonds, HBD 1, HBA 3) [1] position this compound as a baseline comparator for assessing how substituent additions (e.g., -CF₃, -OCH₃, cyclohexyl) shift key drug-likeness parameters in triazolo-azetidine series. Procurement for this purpose enables rigorous physicochemical SAR deconvolution.

Quote Request

Request a Quote for N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.